1,1,2,2,3,3,4-Heptafluorocyclopentane
Overview
Description
1,1,2,2,3,3,4-Heptafluorocyclopentane is recognized as a new generation of green solvent, synthesized through a series of chemical reactions starting from hexachlorocyclopentadiene. The synthesis process involves liquid-phase fluorination reactions and vapor-phase hydrogenation reactions, utilizing reagents such as KF in DMF and a Pd-based hydrogenation catalyst, respectively .
Synthesis Analysis
The synthesis of 1,1,2,2,3,3,4-heptafluorocyclopentane is achieved by first converting hexachlorocyclopentadiene to 1-chloroheptafluorocyclopentene through fluorination. Subsequently, this intermediate is hydrogenated to form the final heptafluorocyclopentane compound. Quantum chemical calculations were performed to verify the chemical equilibriums between isomers during the fluorination reactions, and possible mechanisms for the synthesis were proposed .
Molecular Structure Analysis
Although the provided data does not include direct information on the molecular structure of 1,1,2,2,3,3,4-heptafluorocyclopentane, insights can be drawn from related compounds. For example, the all-cis 1,2,3,4,5,6-hexafluorocyclohexane molecule adopts a chair conformation with a high molecular dipole moment due to the clustering of electronegative fluorine atoms, which could suggest similar structural features for heptafluorocyclopentane .
Chemical Reactions Analysis
The data does not provide specific chemical reactions involving 1,1,2,2,3,3,4-heptafluorocyclopentane. However, the synthesis process itself involves a series of chemical reactions, including fluorination and hydrogenation, which are crucial for the formation of the compound . Other papers discuss reactions of structurally related compounds, such as cycloaddition reactions involving hexafluorobut-2-yne and heptafluorobut-2-ene, which may provide insights into the reactivity of polyhalogenated compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,1,2,2,3,3,4-heptafluorocyclopentane are not directly discussed in the provided papers. However, the mention of it as a green solvent suggests that it has favorable properties such as low toxicity, high stability, and possibly low boiling point, which are desirable in solvent applications . The presence of multiple fluorine atoms is likely to influence its physical properties, such as density and solubility, as well as its chemical reactivity.
Scientific Research Applications
Environmental Persistence and Degradation
Polyfluoroalkyl chemicals like 1,1,2,2,3,3,4-Heptafluorocyclopentane are extensively utilized in industrial and commercial applications. They can degrade to persistent perfluoroalkyl acids (PFAAs) in the environment. Studies have reviewed the microbial degradation of such chemicals, highlighting the importance of understanding their fate in the environment. The biodegradability studies of these chemicals in various environmental matrices have been thoroughly discussed, presenting a comprehensive overview of their degradation pathways and the formation of degradation intermediates (Liu & Avendaño, 2013).
Aromatization Mechanisms
In the field of catalysis and chemical reactions, the compound has been studied in the context of aromatization, particularly over “nonacidic” platinum-alumina catalysts. The transformation of heptanes, ethylcyclopentane, and cycloheptane, involving processes like skeletal isomerization and dehydrocyclization, has been extensively investigated. This research provides critical insights into the mechanisms of hydrocarbon aromatization over different catalysts (Pines & Nogueira, 1981).
Surface Tensions in Binary Liquid Mixtures
The surface tension of binary mixtures near critical endpoints, especially involving perfluorocarbon-containing mixtures, has been a subject of interest. Research has been conducted to understand the composition dependence of surface tension and the behavior of non-critical interfaces near critical endpoints. This information is crucial for various applications in materials science and chemical engineering (McLure, Whitfield, & Bowers, 1998).
Safety And Hazards
1,1,2,2,3,3,4-Heptafluorocyclopentane is harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . It is also irritating to the skin and eyes, and long-term exposure may have adverse effects on the human body .
Future Directions
properties
IUPAC Name |
1,1,2,2,3,3,4-heptafluorocyclopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F7/c6-2-1-3(7,8)5(11,12)4(2,9)10/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBYQQQHBYGLEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1(F)F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880218 | |
Record name | 1H,1H,2H-Perfluorocyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50880218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Cyclopentane, 1,1,2,2,3,3,4-heptafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,1,2,2,3,3,4-Heptafluorocyclopentane | |
CAS RN |
15290-77-4 | |
Record name | 1,1,2,2,3,3,4-Heptafluorocyclopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15290-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentane, 1,1,2,2,3,3,4-heptafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015290774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentane, 1,1,2,2,3,3,4-heptafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H,1H,2H-Perfluorocyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50880218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2,2,3,3,4-heptafluorocyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.902 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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